molecular formula C12H16N2O5 B3429276 Musk ambrette CAS No. 73507-41-2

Musk ambrette

Cat. No.: B3429276
CAS No.: 73507-41-2
M. Wt: 268.27 g/mol
InChI Key: SUAUILGSCPYJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Musk ambrette (chemical name: 2,6-dinitro-3-methoxy-4-tert-butyltoluene) is a synthetic nitroaromatic musk compound first synthesized in the late 19th century. Its structure features a benzene ring substituted with two nitro groups (-NO₂), a methoxy group (-OCH₃), and a tert-butyl group (-C(CH₃)₃), contributing to its distinct warm, sweet, and musky odor . Historically, it was widely used in perfumes, cosmetics, and detergents due to its fixative properties, which stabilize volatile fragrance components . However, concerns over its toxicity, including mutagenicity, neurotoxicity, and photosensitivity, led to its gradual discontinuation in the 1980s–1990s .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-2-methoxy-4-methyl-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-7-9(13(15)16)6-8(12(2,3)4)11(19-5)10(7)14(17)18/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAUILGSCPYJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(C)(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Record name MUSK AMBRETTE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20716
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7025689
Record name Musk ambrette
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Musk ambrette is a pale yellow liquid. Insoluble in water. (NTP, 1992), Pale yellow solid with a heavy floral-musky odor; [HSDB] Yellow solid; [Alfa Aesar MSDS]
Record name MUSK AMBRETTE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20716
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Musk ambrette
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15723
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

275 °F at 16 mmHg (NTP, 1992), 185 °C at 16 mm Hg
Record name MUSK AMBRETTE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20716
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MUSK AMBRETTE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Insoluble (NTP, 1992), Slightly soluble in ethanol; soluble in ethyl ether, chloroform, In water, 0.79 mg/L at temp. unspecified
Record name MUSK AMBRETTE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20716
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MUSK AMBRETTE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000131 [mmHg]
Record name Musk ambrette
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15723
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Pale yellow leaves from alcohol

CAS No.

83-66-9, 73507-41-2
Record name MUSK AMBRETTE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20716
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Musk ambrette
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Musk ambrette
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Musk ambrette paste
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MUSK AMBRETTE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59845
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MUSK AMBRETTE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-, nitrated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-3,5-dinitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Musk ambrette
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7025689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-3-methoxy-2,6-dinitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-TERT-BUTYL-3-METHYL-2,4-DINITROANISOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55V150W8R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MUSK AMBRETTE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

183 to 187 °F (NTP, 1992), 85 °C
Record name MUSK AMBRETTE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20716
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name MUSK AMBRETTE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7693
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Chemical Reactions Analysis

Types of Reactions: Musk ambrette undergoes various chemical reactions, including nitration, reduction, and substitution reactions.

Common Reagents and Conditions:

    Nitration: Involves nitric acid and acetic anhydride as reagents.

    Reduction: Can be achieved using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: Typically involves halogenating agents under specific conditions.

Major Products Formed:

    Nitration: Produces dinitro derivatives.

    Reduction: Leads to the formation of amino derivatives.

    Substitution: Results in halogenated this compound compounds.

Scientific Research Applications

Fragrance Industry

Usage in Perfumes and Personal Care Products

  • Musk ambrette is primarily utilized as a fragrance ingredient in perfumes, cosmetics, soaps, and other personal care products. It is valued for its musky scent that enhances the overall fragrance profile of products .

Regulatory Considerations

  • The use of this compound in cosmetic formulations is subject to regulatory scrutiny. In the European Union, this compound is banned in cosmetics due to concerns about its safety profile and potential health risks .

Biological Effects and Health Implications

Endocrine Disruption

  • Recent studies have indicated that this compound may influence hormonal pathways, particularly those associated with puberty. Research published in Endocrinology suggests that this compound can bind to receptors in the brain that trigger the release of gonadotropin-releasing hormone (GnRH), which plays a crucial role in sexual maturation .

Potential Link to Early Puberty

  • A significant study involving over 10,000 compounds identified this compound as a potential factor contributing to the trend of early puberty observed in children. The compound's ability to stimulate GnRH release raises concerns about its impact on children's hormonal development .

Animal Studies

  • Animal studies have shown that this compound can penetrate the blood-brain barrier and induce photosensitivity reactions, indicating its bioactive nature and potential risks associated with exposure .

Case Studies and Research Findings

Study Focus Findings
IARC Monographs (1989)Toxicity AssessmentReported acute dermal LD50 values exceeding 2 g/kg in rabbits; induced photosensitivity in guinea pigs .
Endocrinology Study (2024)Hormonal EffectsIdentified this compound as a KISS1R agonist; linked to increased expression of GnRH1 in murine models .
Environmental Health Perspectives (2024)Early PubertySuggested potential role of this compound in accelerating puberty through hormonal pathways; advised caution regarding exposure .

Mechanism of Action

Musk ambrette exerts its effects by interacting with specific molecular targets in the brain. It can attach to receptors associated with puberty, such as the kisspeptin receptor (KISS1R) and gonadotropin-releasing hormone receptor (GnRHR), prompting the release of gonadotropin-releasing hormone (GnRH). This hormone affects the sexual maturation of organs and the production of sex hormones like estrogen, testosterone, and progesterone .

Comparison with Similar Compounds

Comparison with Similar Nitro Musk Compounds

Nitro musks share a benzene ring backbone with nitro and alkyl substituents but differ in structural details, synthesis pathways, and physicochemical properties. Key compounds include musk xylene (MX) , musk ketone (MK) , musk moskene (MM) , and musk tibetene (MT) .

Physicochemical Properties

Property Musk Ambrette Musk Xylene Musk Ketone
Log Kow 4.9 4.0 4.3
Water Solubility 0.018 mg/L 0.071 mg/L 0.0061 mg/L
Persistence High High Moderate

Data from indicate this compound’s high lipophilicity (log Kow = 4.9), contributing to bioaccumulation in adipose tissue and breast milk . Musk xylene, despite similar log Kow, exhibits greater environmental persistence due to its trinitro configuration .

Toxicity and Regulatory Status

Compound Mutagenicity Key Toxic Effects Regulatory Status
This compound Salmonella TA100 (+S9) Neurotoxicity, photosensitivity Discontinued globally (post-1980s)
Musk Xylene Non-mutagenic Carcinogenic in mice, bioaccumulative Restricted in cosmetics; used in detergents
Musk Ketone Limited data Moderate chronic toxicity Declining use; replaced by polycyclic musks

Its neurotoxic effects in rats (e.g., hind limb weakness) prompted its phase-out , while musk xylene remains in use despite carcinogenicity concerns .

Environmental and Human Exposure

  • Environmental Presence : this compound is less frequently detected in water systems compared to polycyclic musks (e.g., HHCB, AHTN), which dominate 95% of the market .
  • Human Bioaccumulation : this compound was detected in breast milk at mean levels of 0.10 mg/kg fat, lower than musk xylene (0.10–1.22 mg/kg fat) .

Biological Activity

Musk ambrette, chemically known as 2,6-dinitro-3-methoxy-4-tert-butyltoluene, is a synthetic musk compound widely utilized in the fragrance industry. Despite its popularity, recent studies have raised concerns regarding its biological activity and potential health effects. This article explores the biological activity of this compound, focusing on its hormonal effects, neurotoxicity, and photosensitivity.

Hormonal Effects

This compound has been identified as an agonist for the KISS1 receptor (KISS1R), which plays a critical role in the regulation of puberty by stimulating the release of gonadotropin-releasing hormone (GnRH). This hormone is essential for sexual maturation and the production of sex hormones such as estrogen and testosterone. A study involving over 10,000 substances found that this compound could bind to KISS1R, leading to increased expression of GnRH in both murine and human hypothalamic cells .

Table 1: Hormonal Activity of this compound

Study Findings
This compound acts as a KISS1R agonist, increasing GnRH expression.
Linked to earlier onset of puberty in children.

Neurotoxicity

Research has shown that this compound exhibits significant neurotoxic properties. In animal studies, particularly with rats, it has been associated with hindlimb weakness and neuropathological changes such as primary demyelination and distal axonal degeneration . The neurotoxic effects were observed at doses well above those expected from typical human exposure levels. Notably, acute oral LD50 values range from 339 mg/kg to over 4.8 g/kg in different studies .

Table 2: Neurotoxic Effects of this compound

Effect Description
Hindlimb WeaknessObserved in diet or dermally applied studies.
Neuropathological ChangesPrimary demyelination and axonal degeneration.
LD50 (Oral)Ranges from 339 mg/kg to >4.8 g/kg .

Photosensitivity

This compound has also been implicated in photosensitivity reactions. Studies conducted on guinea pigs indicated that it can induce allergic reactions upon exposure to UV light, demonstrating its potential as a photoallergen . This poses additional risks for individuals exposed to products containing this compound.

Table 3: Photosensitivity Studies

Study Findings
Positive for photosensitivity in guinea pigs.
Induces allergic reactions when exposed to UV light.

Case Studies and Research Findings

  • Early Puberty Link : A significant study highlighted a correlation between this compound exposure and increased rates of early puberty in children, suggesting that environmental exposure to this compound may be a contributing factor to this trend .
  • Neurotoxicology Studies : Long-term studies have indicated that prolonged exposure to this compound can lead to serious neurological conditions, necessitating further research into its safety profile for human use .
  • Regulatory Actions : Given its toxicological profile, this compound has been banned or restricted in several countries due to concerns over its safety in consumer products .

Q & A

Q. What are the critical considerations for optimizing synthetic pathways of Musk ambrette in laboratory settings?

Methodological Approach: Focus on retrosynthetic analysis prioritizing electron-withdrawing nitro groups, which influence reactivity patterns . Use Friedel-Crafts alkylation and nitration reactions, monitoring intermediates via HPLC to ensure regioselectivity . Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like polynitro derivatives, which reduce yield .

Q. Which analytical techniques are validated for detecting this compound in complex matrices (e.g., biological tissues, environmental samples)?

Methodological Approach: Combine gas chromatography with electron capture detection (GC-ECD) for high sensitivity to nitro groups . For lipid-rich samples (e.g., adipose tissue), perform liquid-liquid extraction with hexane:acetone (3:1) prior to analysis. Cross-validate results using mass spectrometry (GC-MS) to distinguish this compound from structural analogs like Musk xylene .

Q. What standardized in vitro/in vivo models are appropriate for preliminary neurotoxicity screening of this compound?

Methodological Approach:

  • In vitro: Use SH-SY5Y neuronal cells exposed to 0.1–100 µM this compound for 24–72 hours. Assess mitochondrial dysfunction via ATP luminescence assays and oxidative stress via glutathione depletion .
  • In vivo: Employ Sprague-Dawley rats (oral dosing: 5–50 mg/kg/day for 28 days). Monitor blood-brain barrier permeability using Evans blue dye exclusion tests and histopathological analysis of cerebellar tissue .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between industry-reported safety data and independent neurotoxicity findings for this compound?

Methodological Approach: Conduct meta-analyses of historical RIFM assessments versus peer-reviewed studies . Critically evaluate endpoints: Industry studies often use acute exposure models, while independent research emphasizes chronic low-dose effects. Design longitudinal studies with exposure durations >6 months and include biomarkers like serum neurofilament light chain (NfL) to detect subclinical neurotoxicity .

Q. What molecular mechanisms drive this compound’s phototoxic and neurotoxic effects, and how can they be systematically investigated?

Methodological Approach:

  • Phototoxicity: Expose HaCaT keratinocytes to this compound (10–100 µM) under UVA (320–400 nm). Quantify ROS production via DCFH-DA fluorescence and apoptosis via caspase-3 activation .
  • Neurotoxicity: Use transcriptomic profiling (RNA-seq) of rat cortical neurons to identify dysregulated pathways (e.g., axonal guidance, cholinergic signaling). Validate findings with CRISPR-Cas9 knockouts of candidate genes like NEFL .

Q. What methodological challenges arise when assessing this compound’s environmental persistence compared to newer polycyclic musks?

Methodological Approach: Conduct comparative degradation studies in simulated aquatic systems (OECD 309 guidelines). Measure half-lives under UV light and microbial activity using LC-MS/MS. This compound’s nitro groups confer higher persistence (t₁/₂ >60 days) versus galaxolide (t₁/₂ ~30 days) due to resistance to biodegradation . Include sediment-binding assays to evaluate bioaccumulation potential.

Regulatory and Interdisciplinary Questions

Q. How do evolving regulatory restrictions (e.g., IFRA, FDA) impact experimental design for this compound research?

Methodological Approach: Align dosing regimens with regulatory thresholds (e.g., IFRA’s 0.01% limit in leave-on products) . For risk assessment studies, use probabilistic models to estimate aggregate exposure from cosmetics, detergents, and environmental sources. Incorporate Monte Carlo simulations to address population variability .

Q. What strategies can mitigate confounding variables when studying this compound’s endocrine-disrupting potential in epidemiological cohorts?

Methodological Approach: Use tandem mass spectrometry to quantify this compound in serum/urine, ensuring specificity against phthalates and bisphenols. Apply multivariable regression models adjusting for covariates (BMI, co-exposure to other musks). For causal inference, leverage Mendelian randomization with genetic proxies for metabolic clearance pathways .

Data Interpretation and Contradiction Management

Q. How should researchers address inconsistent findings regarding this compound’s carcinogenicity across rodent models?

Methodological Approach: Re-evaluate species-specific metabolic differences. Mice exhibit higher hepatic CYP2E1 activity, converting this compound to reactive quinones, whereas rats primarily form inactive glucuronides . Use humanized mouse models (e.g., CYP2E1-transgenic) and compare adduct formation in liver DNA via ³²P-postlabeling.

Q. What frameworks support robust synthesis of historical and emerging data on this compound’s safety?

Methodological Approach: Develop evidence maps categorizing studies by design (in vitro, in vivo, epidemiological), exposure duration, and endpoints. Apply the GRADE system to evaluate confidence in findings, prioritizing studies with blinded outcome assessment and replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Musk ambrette
Reactant of Route 2
Musk ambrette

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.